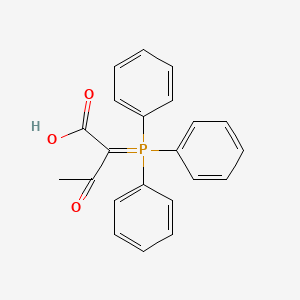
3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to form stable intermediates and participate in various chemical reactions. The compound features a triphenylphosphoranylidene group, which is a key functional group in many organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate. This intermediate can then be further reacted to form the desired product .
Industrial Production Methods
Industrial production of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid often involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as sodium hydride to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid involves its ability to form stable intermediates through the Wittig reaction. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group.
Butanoic acid, 4-(4-fluorophenoxy)-3-oxo-2-(triphenylphosphoranylidene): Contains a fluorophenoxy group instead of a simple hydrogen.
Uniqueness
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
184000-45-1 |
|---|---|
Molekularformel |
C22H19O3P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C22H19O3P/c1-17(23)21(22(24)25)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,25) |
InChI-Schlüssel |
IDODDNKAYOEFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


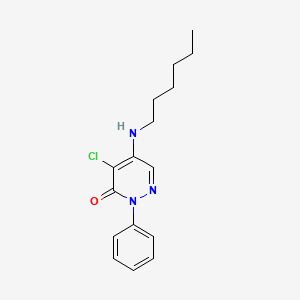
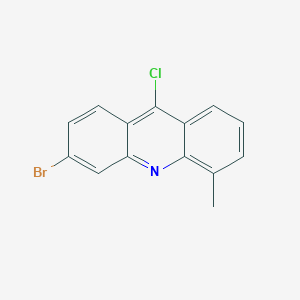
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

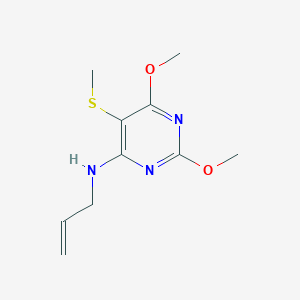
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

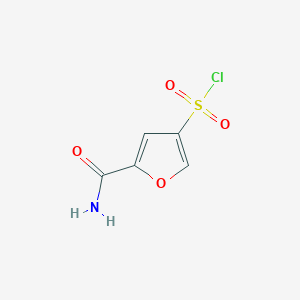

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
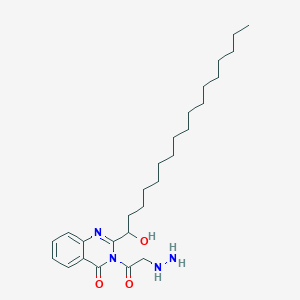

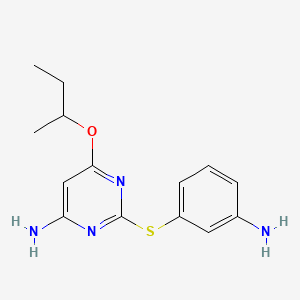
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
